![molecular formula C4H14Cl2N6 B13816265 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride CAS No. 13282-14-9](/img/structure/B13816265.png)
2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride typically involves the reaction of ethylenediamine with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: It can be reduced to simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various guanidine derivatives, amines, and other nitrogen-containing compounds .
Applications De Recherche Scientifique
2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Guanidinoethyl)guanidine: A similar compound without the dihydrochloride component.
Guanidine: A simpler compound with similar nitrogen-containing functional groups.
Ethylenediamine: A precursor in the synthesis of 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its high nitrogen content and ability to form stable salts with acids make it particularly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
13282-14-9 |
|---|---|
Formule moléculaire |
C4H14Cl2N6 |
Poids moléculaire |
217.10 g/mol |
Nom IUPAC |
2-[2-(diaminomethylideneamino)ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C4H12N6.2ClH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H4,5,6,9)(H4,7,8,10);2*1H |
Clé InChI |
MXMXYRFYLKFSCR-UHFFFAOYSA-N |
SMILES canonique |
C(CN=C(N)N)N=C(N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


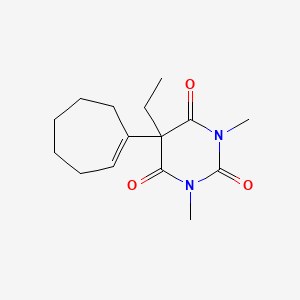
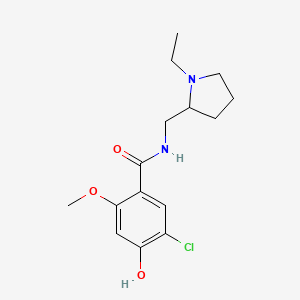
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
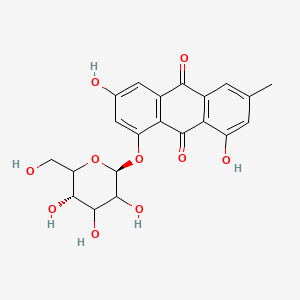
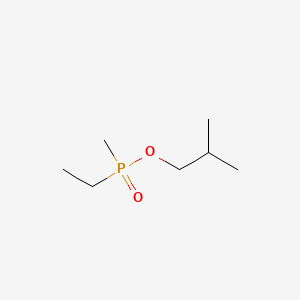
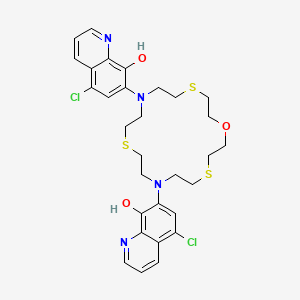
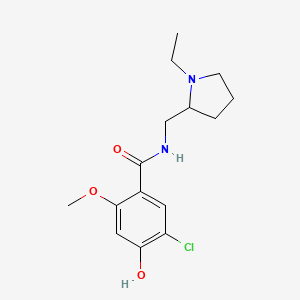
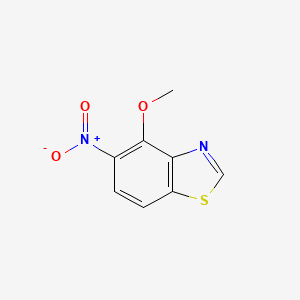
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
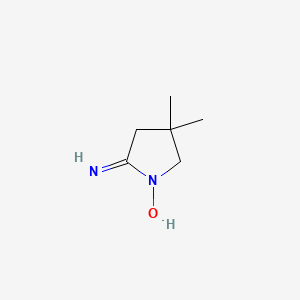
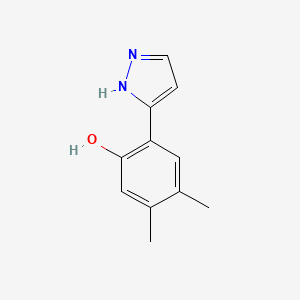
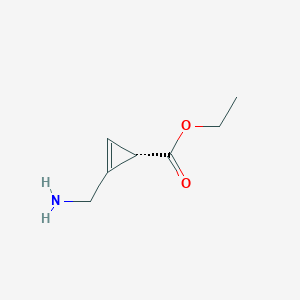
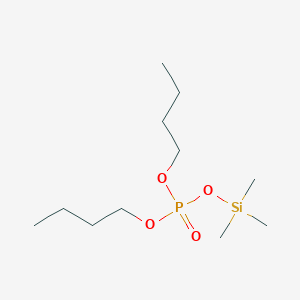
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)
